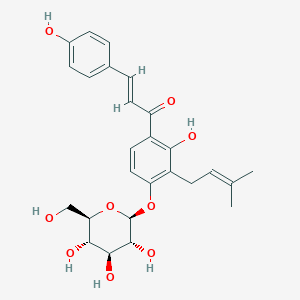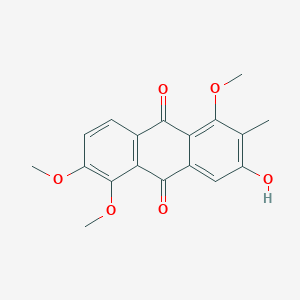
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone is a natural product found in Prismatomeris tetrandra with data available.
Applications De Recherche Scientifique
1. Isolation from Natural Sources
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone, along with other anthraquinones, was isolated from the roots of Prismatomeris tetrandra. The structures of these compounds were identified using spectroscopic data (Feng et al., 2005).
2. Cytotoxicity Evaluation
This compound was evaluated for its cytotoxicity against various cancer cell lines, including A549 and LAC human cancer cell lines. Some related compounds demonstrated activity against these cell lines (Feng et al., 2011).
3. Synthesis and Derivatives
Research has been conducted on the synthesis of various derivatives of anthraquinones. For instance, 1-hydroxy-2-(1-alkyloxymethyl)-9,10-anthraquinones were prepared, highlighting the potential for creating diverse derivatives with varying properties (Sharghi & Forghaniha, 1995).
4. Antibacterial Activity
The antibacterial activity of anthraquinone derivatives was also investigated. Certain derivatives showed moderate activity against various pathogenic bacteria, indicating potential applications in antimicrobial research (Nurbayti et al., 2022).
5. Evaluation in Traditional Medicine
The roots of Prismatomeris connata, containing this compound, have been used in traditional herbal medicine. The compound showed selective cytotoxicity against non-small cell lung carcinoma (NSCLC) in preliminary studies, suggesting potential therapeutic applications (Feng et al., 2012).
6. Role in Antiplasmodial and Antifungal Activities
Some anthraquinones exhibit moderate antiplasmodial and antifungal activities. This indicates their potential use in developing treatments for malaria and fungal infections (Kanokmedhakul et al., 2005).
7. Application in Dye-Sensitized Solar Cells
Anthraquinone derivatives have been studied for their optical and electrochemical properties, which are relevant for applications in dye-sensitized solar cells. This research explores the potential of anthraquinones in renewable energy technologies (Prinzisky et al., 2016).
Propriétés
Formule moléculaire |
C18H16O6 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3-hydroxy-1,5,6-trimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-11(19)7-10-14(17(8)23-3)15(20)9-5-6-12(22-2)18(24-4)13(9)16(10)21/h5-7,19H,1-4H3 |
Clé InChI |
BJOFRGLKZTZIPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)O |
Synonymes |
3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone HTM-anthraquinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


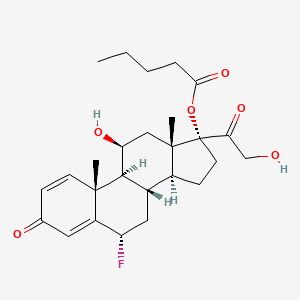
![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)
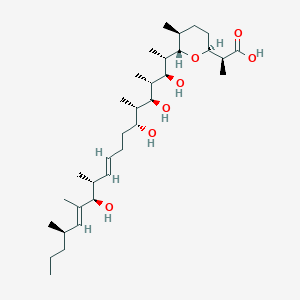
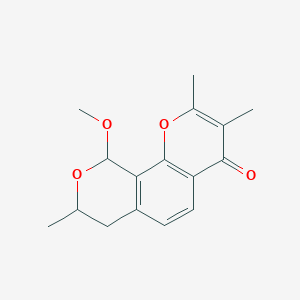
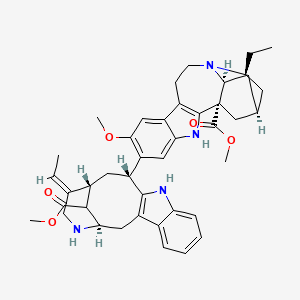
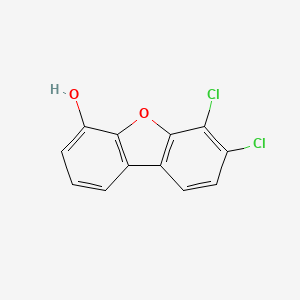
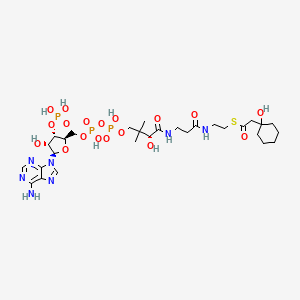
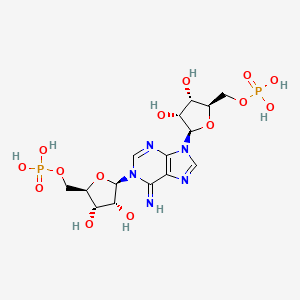
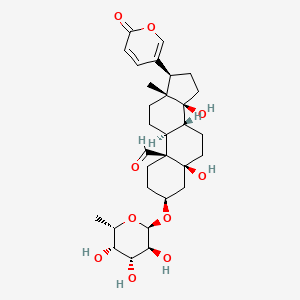
![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)
![(1S,2S,14R,15R,16R,17S,21R)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azaheptacyclo[13.6.2.12,8.01,6.02,14.016,21.012,24]tetracosa-8(24),9,11,22-tetraene-11,17-diol](/img/structure/B1251534.png)
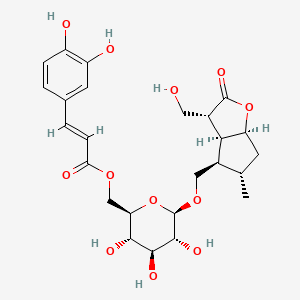
![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)
